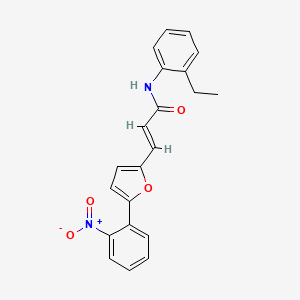

N-(2-Ethylphenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propenamide

Description

N-(2-Ethylphenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propenamide is a synthetic organic compound featuring a propenamide backbone substituted with a 2-ethylphenyl group and a 5-(2-nitrophenyl)furan moiety. Its molecular formula is C₂₁H₁₈N₂O₄, with a conjugated system extending across the propenamide double bond and the furan ring (Figure 1). Key structural attributes include:

- Electron-withdrawing nitro group on the phenyl ring attached to the furan.

- Ethyl substituent on the aniline-derived phenyl group.

- Trans-configuration of the propenamide double bond, as inferred from related compounds (e.g., CID 45051055 in ).

The compound’s SMILES notation is CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-], and its InChIKey is derivable via substitution of the nitro group in analogous structures .

Properties

CAS No. |

853347-84-9 |

|---|---|

Molecular Formula |

C21H18N2O4 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(E)-N-(2-ethylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C21H18N2O4/c1-2-15-7-3-5-9-18(15)22-21(24)14-12-16-11-13-20(27-16)17-8-4-6-10-19(17)23(25)26/h3-14H,2H2,1H3,(H,22,24)/b14-12+ |

InChI Key |

JBFNJYDABISBFI-WYMLVPIESA-N |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Amidation: The final step involves the formation of the amide bond by reacting the nitrophenyl-furan compound with 2-ethylphenylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-(2-Ethylphenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propenamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and ethylphenyl group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The compound’s closest analogs differ in substituents on the phenyl or furan rings, which critically influence biological activity and physicochemical properties. Key examples include:

Key Observations :

- Nitro-furyl derivatives (e.g., –5) consistently exhibit carcinogenicity, suggesting the nitro group enhances metabolic activation into reactive intermediates .

- Ethylphenyl substitution in the target compound may improve lipid solubility and tissue penetration relative to smaller alkyl groups.

Biological Activity

N-(2-Ethylphenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propenamide, also known by its CAS number 853347-84-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of mutagenicity and anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and implications for future research.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

- Molecular Formula : C21H18N2O4

- Molecular Weight : 362.389 g/mol

The structure includes an ethylphenyl group, a nitrophenyl moiety, and a furan ring, which contribute to its biological activity.

1. Mutagenicity Testing

This compound has been identified as a positive control substance in mutagenicity tests, specifically the Ames test. It has shown significant mutagenic potential at low concentrations:

| Strain | Concentration (µg/plate) |

|---|---|

| TA98 | 0.1 |

| TA100 | 0.01 |

| WP2uvrA | 0.01 |

This indicates that the compound can induce mutations in bacterial strains without requiring metabolic activation (S9 mix) .

2. Anti-Cancer Activity

Recent studies have investigated the anti-cancer properties of this compound, particularly its effects on various cancer cell lines. The findings suggest that it exhibits cytotoxic effects against several types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver) | 21.00 |

| MCF-7 (breast) | 26.10 |

These results indicate that this compound may selectively inhibit cancer cell proliferation while showing lower toxicity to normal cells .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Key Enzymes : The compound may interact with specific enzymes involved in cancer progression, although detailed mechanisms remain to be elucidated.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The compound could increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Study 1: Mutagenicity Assessment

In a controlled study assessing the mutagenic potential of this compound, researchers utilized the Ames test on various bacterial strains. The results indicated a strong mutagenic response at specified concentrations, affirming its role as a positive control in mutagenicity assays .

Case Study 2: Cytotoxicity Evaluation

Another study focused on evaluating the cytotoxic effects of the compound against HepG2 and MCF-7 cell lines. The IC50 values demonstrated significant anti-proliferative effects, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.